molecular formula C10H14BrNO2S B312746 4-bromo-N-butan-2-ylbenzenesulfonamide

4-bromo-N-butan-2-ylbenzenesulfonamide

Cat. No.: B312746
M. Wt: 292.19 g/mol
InChI Key: AALCXOKJGJWGBH-UHFFFAOYSA-N
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Description

4-Bromo-N-butan-2-ylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a branched butan-2-yl group attached to the sulfonamide nitrogen. The sulfonamide group (–SO₂–NH–) is a key pharmacophore in medicinal chemistry, often associated with antimicrobial and enzyme-inhibitory activities. The branched butan-2-yl group may influence solubility, steric effects, and molecular packing compared to linear alkyl or aryl substituents.

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

4-bromo-N-butan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3

InChI Key

AALCXOKJGJWGBH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Sulfonyl chloride substrate : 4-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Amine nucleophile : 2-Butan-2-ylphenylamine (1.0–1.2 equiv)

  • Base : Pyridine (2.2–4.4 M) or triethylamine (1.5 equiv)

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : Room temperature (20–25°C)

  • Duration : 12–24 hours under inert atmosphere (N₂ or Ar)

Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity. The sulfonyl chloride undergoes nucleophilic attack at the sulfur center, forming the sulfonamide bond. Pyridine also acts as a scavenger for HCl, preventing side reactions.

Workup and Purification

Post-reaction, the mixture is diluted with ice-cilled water, and the organic layer is extracted with DCM (2×30 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. Crude product purification employs silica gel chromatography with a gradient of 5% methanol in DCM, yielding >95% purity.

Key Data :

ParameterValueSource
Yield74–99%
Purity (HPLC)>95%
Retention Factor (Rf)0.45 (5% MeOH/DCM)

Alternative Approaches and Modifications

Solvent Optimization

While DCM is standard, toluene and methyl tert-butyl ether (MTBE) have been explored to improve solubility of hydrophobic intermediates. MTBE reduces emulsion formation during extraction, particularly for large-scale syntheses.

Catalytic Enhancements

Copper sulfate (CuSO₄·5H₂O) and silver nitrate (AgNO₃) are occasionally added to suppress oligomerization side products, though their utility is substrate-dependent. For example, CuSO₄ (10 mol%) in acetone increases yield by 15% in analogous sulfonamide syntheses.

Temperature-Dependent Selectivity

Lower temperatures (0–5°C) minimize N-alkylation byproducts when using sterically hindered amines. A patent-reported protocol achieved 74% yield at 0°C with isopropylmagnesium chloride as a co-base.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.77–7.71 (m, 4H, aromatic), 7.29 (d, J = 4.6 Hz, 1H), 6.87 (d, J = 4.6 Hz, 1H).

  • LC-MS : m/z [M+H]⁺ observed at 319.0, consistent with theoretical 319.2.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (10–99% CH₃CN/H₂O, 0.05% TFA) confirms a retention time (tR) of 3.22 minutes.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Atom economy : 84% (theoretical)

  • Environmental factor (E-factor) : 8.2 (solvent waste dominates)

Chemical Reactions Analysis

4-bromo-N-butan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-N-butan-2-ylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

Substituent Variations

  • 4-Bromo-N-(2-nitrophenyl)benzenesulfonamide: Features a nitro group at the ortho position of the aniline moiety.
  • p-Bromo-N-ethylbenzenesulfonamide () : A simpler analog with a linear ethyl group. Linear alkyl chains typically reduce steric hindrance compared to branched groups like butan-2-yl.
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Although an amide, its methoxy and nitro substituents highlight how electron-donating/withdrawing groups modulate intermolecular interactions (e.g., C–Br···O halogen bonding) .

Crystallographic Features

  • The title compound in crystallizes with two molecules per asymmetric unit, suggesting dimerization via hydrogen bonds (e.g., N–H···O=S) or halogen interactions (Br···Br) .
  • In contrast, N-allyl-4-methyl-benzenesulfonamide derivatives () exhibit planar sulfonamide groups with torsional angles influenced by allyl substituents, which may affect packing efficiency .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Trends
4-Bromo-N-butan-2-ylbenzenesulfonamide Branched butan-2-yl, Br Not reported Likely higher lipophilicity vs. linear alkyl analogs
p-Bromo-N-ethylbenzenesulfonamide () Linear ethyl, Br Not reported Moderate solubility in polar solvents
4-Bromo-N-(2-nitrophenyl)benzenesulfonamide 2-Nitrophenyl, Br Not reported Reduced solubility due to nitro group
N-Allyl-4-methyl-benzenesulfonamide () Allyl, methyl 40–41 Soluble in THF, petroleum ether
  • Branched vs. Linear Alkyl Groups : The butan-2-yl group likely lowers melting points compared to rigid aryl substituents (e.g., nitrophenyl) due to reduced crystal packing efficiency.
  • Halogen Effects : Bromine’s polarizability may enhance halogen bonding, influencing solubility and stability .

Antimicrobial Activity

  • Amide and sulfonamide derivatives (): Exhibit antibacterial and antifungal activities, with efficacy modulated by substituents. For example, electron-withdrawing groups (e.g., Br, NO₂) may enhance target binding via dipole interactions .

Enzymatic Interactions

  • Sulfonamides with hydrogen-bonding motifs () : The N–H and S=O groups participate in hydrogen-bond networks critical for enzyme inhibition (e.g., carbonic anhydrase). The butan-2-yl group’s steric bulk may hinder or enhance binding depending on the active site geometry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-butan-2-ylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with sulfonylation of 4-bromobenzenesulfonyl chloride with butan-2-amine. Key steps include nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) and purification via column chromatography. Reaction optimization requires controlled temperatures (0–25°C) and anhydrous solvents to minimize side reactions. Yield improvements are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the butan-2-yl group (e.g., δ 1.0–1.5 ppm for methyl protons) and aromatic bromine substituents.
  • X-ray Crystallography : Resolves bond angles and distances (e.g., S–N bond: ~1.63 Å; Br–C: ~1.89 Å), critical for validating stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF or DCM) during synthesis. For purification, silica gel chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:1) effectively separates byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) enhances purity for biological assays .

Advanced Research Questions

Q. How does the electronic environment of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) calculations predict electron-withdrawing effects at the para position, accelerating oxidative addition with Pd(0) catalysts. Optimize conditions using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, and toluene/water (3:1) at 80°C .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize protocols using positive controls (e.g., sulfa drugs for antimicrobial tests) and validate via dose-response curves. Comparative studies with structural analogs (e.g., 4-chloro derivatives) can isolate the bromine’s role in activity .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase II (PDB ID: 1CA2). Focus on the sulfonamide-Zn2+^{2+} coordination and bromine’s hydrophobic contacts.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. What experimental design principles apply when studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–9) at 37°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Compare with N-alkylated analogs to evaluate steric effects of the butan-2-yl group on hydrolysis resistance .

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